molecular formula C22H21FN2 B12628181 3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-51-9

3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B12628181
CAS No.: 919786-51-9
M. Wt: 332.4 g/mol
InChI Key: GFTXDIDUQOQLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound with the molecular formula C22H21FN2 This compound features a quinoline core structure, which is a heterocyclic aromatic organic compound, fused with an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated isoquinoline derivatives.

Scientific Research Applications

3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Ethyl-5-fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline: Unique due to its specific substitution pattern and fluorine atom.

    This compound: Similar in structure but may lack the fluorine atom or have different substituents.

Uniqueness

The presence of the fluorine atom in this compound enhances its chemical stability and biological activity compared to similar compounds without fluorine. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

919786-51-9

Molecular Formula

C22H21FN2

Molecular Weight

332.4 g/mol

IUPAC Name

3-ethyl-5-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-isoquinoline

InChI

InChI=1S/C22H21FN2/c1-4-19-22(2,3)20-16(9-7-10-17(20)23)21(25-19)15-12-14-8-5-6-11-18(14)24-13-15/h5-13,19H,4H2,1-3H3

InChI Key

GFTXDIDUQOQLJX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(C=CC=C2F)C(=N1)C3=CC4=CC=CC=C4N=C3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.